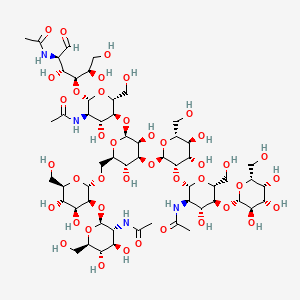

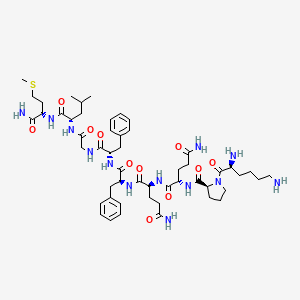

G-NGA2 N-Glycan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

G-NGA2 N-Glycan is an asialo-, agalacto-, bi-antennary complex-type N-glycan. It is a substructure of NA2 glycan and is found on many mammalian glycoproteins, including human immunoglobulin G. This compound is a part of bi-antennary N-linked oligosaccharides such as A2, A1, and NA2, which are widely present on glycoproteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

G-NGA2 N-Glycan is typically purified from the oligosaccharide pool released from bovine serum by hydrazinolysis. This process involves a combination of high-performance liquid chromatography and glycosidase digestion . The preparation of N-glycans often requires enzymatic release followed by derivatization with fluorescent dyes for separation and detection .

Industrial Production Methods

In industrial settings, the preparation of N-glycans, including this compound, involves streamlined workflows to reduce preparation time. For example, the Agilent AdvanceBio Gly-X N-Glycan Preparation platform allows for the preparation of APTS-labeled N-glycans ready for analysis in approximately 2.5 hours .

Analyse Des Réactions Chimiques

Types of Reactions

G-NGA2 N-Glycan undergoes various chemical reactions, including glycosylation, hydrolysis, and enzymatic modifications. These reactions are essential for the synthesis and processing of N-glycans in biological systems .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of N-glycans include glycosyltransferases, glycosidases, and fluorescent dyes such as 8-aminopyrene-1,3,6-trisulfonate. The reactions typically occur under mild conditions to preserve the integrity of the glycan structures .

Major Products Formed

The major products formed from these reactions include various glycan structures with different degrees of branching and modifications. These products are crucial for studying the biological roles and molecular basis of N-glycans .

Applications De Recherche Scientifique

G-NGA2 N-Glycan has numerous scientific research applications across various fields:

Chemistry: It is used to study the structure and function of glycoproteins and their interactions with other molecules.

Biology: N-glycans play a significant role in protein folding, stability, and intercellular traffic.

Medicine: N-glycans are critical in the development of therapeutic proteins, including monoclonal antibodies.

Mécanisme D'action

G-NGA2 N-Glycan exerts its effects through its role in glycosylation, a post-translational modification process. N-glycans are attached to nascent glycoproteins and are processed and matured by various glycosidases and glycosyltransferases during protein transport. These modifications regulate the functions of target glycoproteins, including their folding, trafficking, and interactions with other proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

A2 Glycan: A di-sialylated parent of NA2 glycan.

A1 Glycan: A mono-sialylated parent of NA2 glycan.

NA2 Glycan: A di-galactosylated parent of NGA2 glycan.

M3N2 Glycan: A substructure of NGA2 glycan.

Uniqueness

G-NGA2 N-Glycan is unique due to its asialo- and agalacto- structure, which distinguishes it from other N-glycans that may contain sialic acid or galactose residues. This unique structure allows it to serve specific roles in glycoprotein function and interactions .

Propriétés

Formule moléculaire |

C56H94N4O41 |

|---|---|

Poids moléculaire |

1479.3 g/mol |

Nom IUPAC |

N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C56H94N4O41/c1-14(69)57-18(5-61)30(74)44(19(73)6-62)96-51-28(59-16(3)71)37(81)46(25(12-68)93-51)98-54-43(87)47(35(79)26(95-54)13-88-55-48(40(84)33(77)22(9-65)91-55)100-50-27(58-15(2)70)36(80)31(75)20(7-63)89-50)99-56-49(41(85)34(78)23(10-66)92-56)101-52-29(60-17(4)72)38(82)45(24(11-67)94-52)97-53-42(86)39(83)32(76)21(8-64)90-53/h5,18-56,62-68,73-87H,6-13H2,1-4H3,(H,57,69)(H,58,70)(H,59,71)(H,60,72)/t18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33+,34+,35+,36+,37+,38+,39-,40-,41-,42+,43-,44+,45+,46+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+/m0/s1 |

Clé InChI |

ZWQQPAMISBLNAI-ZWMKEPOGSA-N |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O |

SMILES canonique |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine](/img/structure/B12391307.png)

![(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12391325.png)